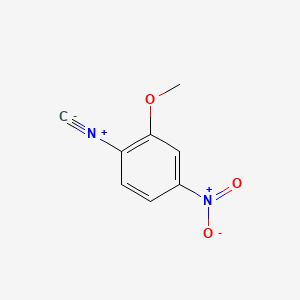

1-Isocyano-2-methoxy-4-nitrobenzene

Description

An Overview of Isocyanides in Modern Organic Synthesis

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. wikipedia.org This functional group possesses a unique electronic structure, with a formal positive charge on the nitrogen and a negative charge on the carbon, which imparts both nucleophilic and electrophilic character to the carbon atom. researchgate.net This duality in reactivity makes isocyanides exceptionally versatile building blocks in organic synthesis. researchgate.netontosight.ai

Historically, the challenging synthesis and strong, unpleasant odor of many isocyanides limited their widespread use. However, the development of more efficient synthetic methods, such as the dehydration of formamides, has made a broader range of isocyanides more accessible. rsc.org Today, isocyanides are cornerstone reagents in a variety of powerful multicomponent reactions (MCRs), including the Ugi and Passerini reactions. wikipedia.orgresearchgate.net These reactions are highly valued for their ability to construct complex molecular architectures in a single, atom-economical step. researchgate.net The applications of isocyanide chemistry are vast, contributing to the synthesis of pharmaceuticals, agrochemicals, and novel materials. ontosight.airsc.org

The Significance of Substituted Nitroarenes in Contemporary Chemical Research

Substituted nitroarenes are aromatic compounds bearing one or more nitro groups (-NO2). The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring. numberanalytics.comresearchgate.net This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. numberanalytics.comnih.gov Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly when the nitro group is positioned ortho or para to a leaving group. rsc.org

Beyond influencing substitution patterns, the nitro group itself is a versatile functional handle. It can be readily reduced to a wide array of other nitrogen-containing functional groups, most notably amines, which are fundamental precursors in countless synthetic endeavors. numberanalytics.com The presence of other substituents on the aromatic ring, in conjunction with the nitro group, allows for fine-tuning of the molecule's electronic properties and reactivity, making substituted nitroarenes crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers. nih.govmdpi.com

Contextualizing 1-Isocyano-2-methoxy-4-nitrobenzene in Advanced Isocyanide Chemistry

This compound, also known as 2-Methoxy-4-nitrophenyl isocyanide, is a molecule that strategically combines the functionalities of an isocyanide and a substituted nitroarene. sigmaaldrich.com The methoxy (B1213986) (-OCH3) group, an electron-donating group, and the nitro group, a strong electron-withdrawing group, are positioned on the benzene (B151609) ring to modulate the electronic environment of the isocyano group. This substitution pattern creates a unique electronic profile that can influence its reactivity in complex chemical transformations. The presence of these functional groups on the same scaffold allows for its participation in advanced synthetic strategies, where the isocyanide can act as a key building block in multicomponent reactions, while the nitro and methoxy groups can direct further transformations or be chemically modified in subsequent synthetic steps. The study of such multifunctional compounds is crucial for the development of novel and efficient synthetic methodologies aimed at creating complex and valuable molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2008-62-0 |

|---|---|

Molecular Formula |

C8H6N2O3 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

1-isocyano-2-methoxy-4-nitrobenzene |

InChI |

InChI=1S/C8H6N2O3/c1-9-7-4-3-6(10(11)12)5-8(7)13-2/h3-5H,2H3 |

InChI Key |

VDKINYWOFNMGRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isocyano 2 Methoxy 4 Nitrobenzene

Classical and Conventional Approaches to Isocyanide Synthesis

The traditional methods for preparing isocyanides often involve a two-step process starting from a primary amine. This typically includes the formation of a formamide (B127407) intermediate, followed by a dehydration step.

Formylation of Amine Precursors

The synthesis of 1-Isocyano-2-methoxy-4-nitrobenzene commences with its corresponding primary amine precursor, 2-methoxy-4-nitroaniline. nih.govsigmaaldrich.com The initial and crucial step is the formylation of this amine. This reaction is commonly achieved by treating the amine with a formylating agent. One established method involves the reaction of 2-methoxyaniline with acetic acid, followed by nitration to introduce the nitro group at the para position, and subsequent hydrolysis to yield 2-methoxy-4-nitroaniline. google.compatsnap.com Another approach utilizes acetic anhydride (B1165640) as a protecting agent for the amino group before the nitration step. google.com The resulting N-(2-methoxy-4-nitrophenyl)formamide serves as the direct precursor for the subsequent dehydration to the target isocyanide.

Dehydration Reactions Utilizing Phosphoryl Chloride and Triethylamine (B128534)

A widely employed and effective method for the dehydration of N-substituted formamides to isocyanides involves the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (TEA). researchgate.netresearchgate.netnih.gov This method is known for its high efficiency and applicability to a wide range of formamides. researchgate.netresearchgate.net

The reaction mechanism is believed to proceed through the formation of an intermediate adduct between the formamide and phosphoryl chloride. rsc.orgresearchgate.net The presence of triethylamine facilitates the elimination of hydrogen chloride and subsequent dehydration to furnish the isocyanide. mdpi.com Recent studies have highlighted a sustainable approach where triethylamine can be used as the solvent, leading to high yields in short reaction times and minimizing waste. researchgate.netnih.govmdpi.com The reaction is typically conducted at low temperatures, such as 0 °C, to control its exothermic nature. nih.govmdpi.com

Table 1: Optimized Conditions for Isocyanide Synthesis using POCl₃ and Triethylamine

| Parameter | Condition | Reference |

| Dehydrating Agent | Phosphorus Oxychloride (POCl₃) | researchgate.netnih.gov |

| Base/Solvent | Triethylamine (TEA) | researchgate.netmdpi.com |

| Temperature | 0 °C | nih.govmdpi.com |

| Reaction Time | < 5 minutes | researchgate.netnih.gov |

This method offers several advantages, including rapid reaction rates, mild conditions, and high purity of the resulting isocyanides. researchgate.netnih.gov

Triphosgene-Mediated Dehydrations from Formamide Derivatives

Triphosgene (B27547), a safer and more easily handled solid substitute for the highly toxic phosgene (B1210022) gas, is another effective reagent for the dehydration of formamides to isocyanides. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. google.com

A specific protocol for the synthesis of this compound involves the dropwise addition of triphosgene to a cooled solution of 4-methoxy-2-nitrophenyl formamide and triethylamine in dichloromethane. google.com The reaction is maintained at 0 °C to ensure controlled reactivity. google.com This method has been utilized in the context of preparing isocyanide components for subsequent multi-component reactions, such as the Ugi reaction. google.com

Advanced and Green Synthetic Strategies for Isocyanides

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of one-pot syntheses and automated techniques for the preparation of isocyanides.

One-Pot Synthesis Approaches for In Situ Generation of Isocyanides

One-pot synthesis offers a streamlined approach where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This strategy is particularly advantageous for the synthesis of isocyanides, which can be unstable or have unpleasant odors. rsc.org A one-pot method for preparing isocyanides directly from amines has been developed, which involves the formylation of the amine, followed by dehydration to the isocyanide, and its immediate use in a multicomponent reaction. rsc.org

This in situ generation of this compound is highly valuable for its application in reactions like the Ugi and Passerini reactions, where the isocyanide is a key reactant. google.comwikipedia.orgnih.govorganic-chemistry.orgnih.gov For instance, the isocyanide can be generated from its formamide precursor and then immediately reacted with an aldehyde, a carboxylic acid, and an amine in an Ugi four-component reaction to produce complex α-aminoacyl amide derivatives. google.comorganic-chemistry.org This approach avoids the isolation of the potentially volatile and reactive isocyanide.

Another innovative one-pot method involves the synthesis of isocyanides from alcohols using trimethylsilyl (B98337) cyanide and a Brønsted acid, followed by dehydration. organic-chemistry.org While not directly demonstrated for this compound, this methodology presents a potential alternative route starting from the corresponding alcohol.

Automated and Parallel Synthesis Techniques for Compound Libraries

The demand for large and diverse collections of chemical compounds for drug discovery and materials science has driven the development of automated and parallel synthesis techniques. nih.govenamine.net Isocyanide-based multicomponent reactions are particularly well-suited for the generation of compound libraries due to the wide variety of commercially available starting materials. illinois.edufrontiersin.org

Automated flow synthesis platforms have been developed for the rapid generation of diverse libraries of molecules. chemrxiv.org These systems can be adapted for the synthesis of isocyanide-containing compounds, enabling the efficient production of a large number of derivatives for screening purposes. chemrxiv.org Parallel synthesis techniques, where multiple reactions are run simultaneously, are also employed to accelerate the creation of compound libraries. enamine.net By decorating a common scaffold with a variety of building blocks, diverse libraries can be rapidly synthesized. enamine.net The use of this compound in such automated or parallel synthesis workflows would allow for the rapid generation of a library of compounds with this specific structural motif for further investigation.

Environmentally Benign Methodologies for Isocyanide Preparation

The development of environmentally friendly or "green" chemical processes is a paramount goal in modern synthetic chemistry. google.com Traditional methods for isocyanide synthesis often involve harsh reagents and generate significant waste, prompting the exploration of more sustainable alternatives.

A notable advancement in green isocyanide synthesis involves a departure from the conventional aqueous workup, which is often a source of considerable waste and can lead to the degradation of sensitive isocyanide products. rsc.org A novel methodology has been developed that circumvents this issue, offering a more efficient and less laborious process. This method has been shown to be scalable, with successful syntheses ranging from small-scale parallel synthesis in 96-well plates to large-scale preparations of up to 0.5 moles. rsc.org Key advantages of this approach include a significant reduction in reaction time, milder reaction conditions, increased yields, and higher purity of the final isocyanide product. rsc.org

This "Isocyanide 2.0" methodology demonstrates broad applicability, proving effective for a wide range of substrates, including those with both electron-donating and electron-withdrawing substituents. rsc.org For example, aryl isocyanides with various functional groups have been synthesized in high yields, showcasing the robustness of this method. rsc.org The elimination of aqueous workup not only streamlines the purification process but also minimizes the chemist's exposure to the often-unpleasant odors associated with isocyanides. rsc.org

While direct application to this compound is not explicitly detailed in the provided information, the principles of this green methodology could likely be adapted for its synthesis. The core concept involves the dehydration of the corresponding formamide precursor, a common route to isocyanides. rsc.org Given that this compound is derived from 4-methoxy-2-nitroaniline, the initial step would be the formylation of this amine, followed by dehydration using a suitable reagent system under anhydrous conditions.

The use of microwave irradiation represents another green chemistry approach that has been applied to related syntheses, such as the preparation of 1-methoxy-4-(2-nitroethyl)benzene. chemicalbook.com This technique can significantly reduce reaction times and improve energy efficiency. chemicalbook.com

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity of a target compound is a critical aspect of synthetic chemistry, directly impacting the efficiency and economic viability of a process. nih.gov For the synthesis of this compound, several factors can be manipulated to achieve the desired outcome.

One of the primary methods for synthesizing isocyanides is the dehydration of N-substituted formamides. A common procedure involves the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (Et₃N). rsc.org A patent describes a method for the synthesis of 1-isocyano-4-methoxy-2-nitrobenzene (B7890201) where the corresponding formamide, 4-methoxy-2-nitrophenyl formamide, is treated with triphosgene in the presence of triethylamine at 0 °C. google.com

Table 1: Key Parameters for Optimization in Isocyanide Synthesis

| Parameter | Description | Potential Impact on Yield and Purity |

| Dehydrating Agent | The chemical used to remove water from the formamide precursor (e.g., POCl₃, triphosgene). | The choice and amount of dehydrating agent can significantly affect reaction rate and the formation of byproducts. |

| Base | A base is used to neutralize the acid generated during the reaction (e.g., triethylamine). | The type and stoichiometry of the base can influence the reaction equilibrium and prevent side reactions. |

| Solvent | The medium in which the reaction is carried out (e.g., dichloromethane). | Solvent polarity and solubility of reactants and products can impact reaction kinetics and ease of purification. |

| Temperature | The temperature at which the reaction is conducted. | Temperature control is crucial for managing reaction rate and minimizing decomposition of the product. |

| Reaction Time | The duration of the reaction. | Optimizing reaction time ensures complete conversion of the starting material without allowing for product degradation. |

Response Surface Methodology (RSM) is a powerful statistical tool that can be employed to systematically optimize multiple reaction variables simultaneously. koreascience.krmrs-k.or.krresearchgate.net This approach has been successfully used to optimize the synthesis of nitrobenzene (B124822), a related nitroaromatic compound. koreascience.krmrs-k.or.krresearchgate.net A similar strategy could be applied to the synthesis of this compound to identify the optimal conditions for maximizing yield and purity.

Precursor Design and Synthetic Accessibility Considerations

The synthesis of the precursor itself, 2-methoxy-4-nitroaniline, typically starts from more readily available materials. One common route involves the nitration of an appropriate methoxy-substituted benzene (B151609) derivative. For instance, the synthesis of the isomeric compound, 1-methoxy-4-nitrobenzene, can be achieved through the nitration of anisole (B1667542) or via a nucleophilic aromatic substitution reaction on 4-nitrobromobenzene with sodium methoxide. stackexchange.com

The accessibility of the starting aniline (B41778) is a key consideration. The substituents on the aromatic ring (methoxy and nitro groups) influence the reactivity and the regioselectivity of the reactions used to introduce them. The presence of the nitro group, a strong electron-withdrawing group, activates the benzene ring towards nucleophilic aromatic substitution, which can be a strategic consideration in precursor design. stackexchange.com

In some cases, the synthesis of a desired precursor may involve multiple steps. For example, a patent for the synthesis of 2-methoxy-4-cyanobenzaldehyde, a structurally related compound, outlines a multi-step sequence starting from 3-methoxy-4-methylbenzoic acid. google.com This highlights the importance of considering the entire synthetic pathway when evaluating the accessibility of precursors.

Reactivity and Mechanistic Investigations of 1 Isocyano 2 Methoxy 4 Nitrobenzene

Electronic Structure and Substituent Effects on Reactivity

The electronic character of the substituents on the benzene (B151609) ring significantly influences the molecule's reactivity towards both electrophilic and nucleophilic attack. The nitro and methoxy (B1213986) groups, positioned at the 4- and 2-positions respectively, exert opposing electronic effects that modulate the electron density of the aromatic system.

Electron-Withdrawing Nature of the Nitro Group on Aromatic Reactivity

The nitro group (-NO2) is a potent electron-withdrawing group, a characteristic that profoundly impacts the reactivity of the aromatic ring to which it is attached. numberanalytics.comfiveable.mevaia.com This electron withdrawal occurs through both inductive and resonance effects. nih.gov The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework (inductive effect). vaia.com Furthermore, the nitro group can delocalize the ring's pi-electrons onto its own oxygen atoms via resonance, further decreasing the electron density of the ring. fiveable.mevaia.com

This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions. numberanalytics.comfiveable.me Conversely, the reduced electron density renders the aromatic ring more vulnerable to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. numberanalytics.comnumberanalytics.com In such reactions, the nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. numberanalytics.com

Electron-Donating Influence of the Methoxy Group on Aromatic Reactivity

In contrast to the nitro group, the methoxy group (-OCH3) generally acts as an electron-donating group. stackexchange.comquora.com This is primarily due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic pi-system through resonance. stackexchange.comvaia.com This resonance effect increases the electron density of the aromatic ring, especially at the ortho and para positions. vaia.com

The Hammett equation can be used to quantify the electronic effect of substituents on an aromatic ring. For a methoxy group, the Hammett parameter (σ) is negative for the para position, indicating electron donation, but positive for the meta position, indicating electron withdrawal. stackexchange.comwikipedia.org

Ambident Reactivity of the Isocyanide Functional Group (Carbenoid and Triple Bond Characters)

The isocyanide functional group (–N≡C) exhibits a unique electronic structure that imparts it with ambident reactivity. It can be described by two main resonance structures: one with a triple bond between the nitrogen and carbon atoms and another with a double bond, which gives the carbon atom carbene-like character. wikipedia.org This dual nature allows isocyanides to react with both nucleophiles and electrophiles at the same carbon atom. acs.org

The isocyanide group is sensitive to acidic conditions, hydrolyzing to form formamides. wikipedia.org It is also known to participate in a variety of reactions, including cycloadditions and multicomponent reactions. wikipedia.org The cyanide ion (C≡N⁻), a related species, is a classic example of an ambident nucleophile, capable of reacting through either the carbon or nitrogen atom. drishtiias.comncert.nic.in The outcome of its reaction (cyanide vs. isocyanide formation) can depend on factors like the counter-ion and reaction mechanism (SN1 vs. SN2). ncert.nic.inacs.org

Multicomponent Reaction (MCR) Chemistry

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. sciepub.com Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile due to the unique reactivity of the isocyanide functional group. acs.org

Ugi Four-Component Reaction (Ugi-4CR) Pathways

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an IMCR. organic-chemistry.orgnih.gov It involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org This reaction is known for its high atom economy and the ability to generate a diverse range of products from readily available starting materials. wikipedia.org

The generally accepted mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde or ketone and the amine. wikipedia.org The carboxylic acid then protonates the imine, forming an iminium ion. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, generating a nitrilium ion intermediate. Finally, a Mumm rearrangement occurs, where the acyl group from the carboxylic acid transfers to the nitrogen atom, yielding the final bis-amide product. wikipedia.org

In the context of the Ugi-4CR, 1-isocyano-2-methoxy-4-nitrobenzene would serve as the essential isocyanide component. Its participation in the reaction is crucial for the formation of the α-aminoacyl amide scaffold. organic-chemistry.org The electronic nature of the substituents on the aromatic ring of the isocyanide can influence the reaction rate and yield. The strong electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring of this compound would modulate the nucleophilicity of the isocyanide carbon, thereby affecting its reactivity towards the iminium ion intermediate in the Ugi reaction pathway. sciepub.commdpi.com The versatility of the Ugi reaction allows for the synthesis of a wide array of complex molecules, making it a valuable tool in drug discovery and combinatorial chemistry. wikipedia.orgmdpi.com

Formation of α-Acetamido Carboxamide Derivatives

The formation of α-acetamido carboxamide derivatives from an isocyanide is the hallmark of the Ugi four-component reaction (Ugi-4CR). nih.govresearchgate.net This reaction is a powerful tool in organic synthesis for creating complex, peptide-like molecules from simple starting materials in a single step. nih.govorganic-chemistry.org The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org

In the context of this compound, it would serve as the isocyanide component in a Ugi-4CR. The general mechanism proceeds through the initial condensation of the amine and the aldehyde to form an imine. organic-chemistry.org This imine is then protonated by the carboxylic acid to generate a reactive iminium ion. The nucleophilic isocyanide, in this case, this compound, attacks the iminium ion, forming a nitrilium ion intermediate. wikipedia.org This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acetamido carboxamide product. wikipedia.org

The electronic nature of the substituents on the aromatic ring of this compound would influence its reactivity. The electron-withdrawing nitro group is expected to increase the electrophilicity of the isocyanide carbon, potentially affecting the rate of the nucleophilic attack on the iminium ion.

Table 1: Representative Components for a Ugi Four-Component Reaction

| Component | Example Reactant | Role in Reaction |

| Isocyanide | This compound | Provides the C-N backbone |

| Aldehyde | Benzaldehyde | Forms imine with amine |

| Amine | Aniline (B41778) | Forms imine with aldehyde |

| Carboxylic Acid | Acetic Acid | Proton source and nucleophile |

Trapping of Nitrilium Ion Intermediates by Diverse Nucleophiles (e.g., Azide (B81097), Water, Thiol)

The nitrilium ion, a key intermediate in isocyanide-based multicomponent reactions like the Ugi and Passerini reactions, can be intercepted by various nucleophiles other than the typical carboxylic acid. nih.govwikipedia.org This variation, often termed the Ugi-type reaction, significantly expands the structural diversity of the products. nih.gov

When this compound participates in such a reaction, the nitrilium ion intermediate formed after its addition to an iminium ion (or a protonated carbonyl in a Passerini-type scenario) can be trapped by external nucleophiles.

Azide (N₃⁻): Trapping with an azide source would lead to the formation of a tetrazole derivative after intramolecular cyclization.

Water (H₂O): If water is used as the nucleophile, it can lead to the formation of α-hydroxy amide structures.

Thiols (R-SH): The use of a thiol as the nucleophile would result in the formation of thioimidates, which can be valuable synthetic intermediates.

This strategy allows for the synthesis of a wide range of heterocyclic and highly functionalized compounds starting from this compound. nih.gov

Passerini Three-Component Reaction (P-3CR) Mechanisms

The Passerini three-component reaction (P-3CR) is one of the oldest and most fundamental isocyanide-based multicomponent reactions, first reported in 1921. wikipedia.org It involves the reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to produce an α-acyloxy amide. walisongo.ac.idresearchgate.net

When this compound is used as the isocyanide component, it would react with an aldehyde and a carboxylic acid to yield the corresponding α-acyloxy carboxamide. The mechanism of the Passerini reaction is believed to be dependent on the reaction conditions, particularly the solvent. wikipedia.org

Ionic Mechanism: In polar solvents, the reaction is thought to proceed via an ionic pathway. The carboxylic acid protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the isocyanide. This forms a nitrilium ion intermediate, which is then attacked by the carboxylate anion, followed by an acyl transfer (Mumm rearrangement) to give the final product. wikipedia.org

Concerted Mechanism: In nonpolar, aprotic solvents and at high concentrations, a concerted, non-ionic mechanism is proposed. wikipedia.orgnih.gov This pathway involves a trimolecular, cyclic transition state where the hydrogen-bonded complex of the aldehyde and carboxylic acid reacts directly with the isocyanide. nih.gov

The Passerini reaction is a highly atom-economical process that allows for the rapid assembly of complex molecules. nih.gov

Table 2: General Scheme of the Passerini Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Isocyanide (R¹-NC) | Aldehyde (R²-CHO) | Carboxylic Acid (R³-COOH) | α-Acyloxy Amide |

| This compound | Formaldehyde | Acetic Acid | Expected α-Acyloxy Carboxamide |

Exploration of Other Isocyanide-Based Multicomponent Transformations

Beyond the classic Ugi and Passerini reactions, isocyanides like this compound are versatile reactants in a variety of other multicomponent transformations (MCRs). These reactions offer efficient pathways to diverse molecular scaffolds, particularly heterocycles. researchgate.net

Examples of such transformations include:

Groebke-Blackburn-Bienaymé Reaction: A three-component reaction of an aldehyde, an amine, and an isocyanide to form imidazo[1,2-a]pyridines and related fused heterocycles.

Ugi-Smiles and Passerini-Smiles Reactions: Variations where the carboxylic acid component is replaced by a phenol, leading to N-aryl or O-aryl products via a Smiles rearrangement. organic-chemistry.org

van Leusen Reaction: The reaction of an isocyanide with an activated alkene in the presence of a base to form various nitrogen-containing heterocycles.

The participation of this compound in these reactions would provide rapid access to complex molecules incorporating its specific substituted phenyl moiety, which could be of interest in medicinal chemistry and materials science. researchgate.net

Catalytic Applications and Associated Reaction Mechanisms

In addition to their role as stoichiometric reactants in MCRs, isocyanides are increasingly being explored for their utility in catalytic processes.

Visible Light Photoredox Catalysis and Single Electron Transfer (SET) Processes

Visible light photoredox catalysis has emerged as a powerful and green technology in organic synthesis. beilstein-journals.org This methodology uses a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single electron transfer (SET) processes. Isocyanide-based multicomponent reactions can be promoted and controlled using these techniques.

While specific studies on this compound in this context are not documented, its general behavior can be predicted. In such a system, a photocatalyst (like an iridium or ruthenium complex, or an organic dye) is excited by visible light. nih.gov The excited-state photocatalyst can then engage in SET with one of the reaction components, generating a radical ion. This radical can then react with the isocyanide to initiate a cascade leading to the desired product. These photoredox-mediated reactions can often proceed under milder conditions and can enable transformations not possible through traditional thermal methods.

Isocyanides as Catalytic Electron Acceptors in Oxidative Reactions

The electron-deficient nature of the benzene ring in this compound, due to the strongly electron-withdrawing nitro group, suggests it could potentially act as an electron acceptor in certain catalytic cycles. In photoredox catalysis, the ground state redox potential of the reactants is a key parameter. nih.gov An electron-deficient aromatic isocyanide could participate in oxidative quenching of an excited photocatalyst.

In a hypothetical scenario, an excited photocatalyst could be reductively quenched by a substrate (e.g., an amine), generating a substrate radical cation and the reduced form of the photocatalyst. The photocatalyst could then be regenerated to its ground state by transferring an electron to an acceptor. The electron-deficient nature of this compound might allow it to fulfill this role as a terminal electron acceptor in certain oxidative coupling reactions. However, this application would compete with the isocyanide's propensity to act as a nucleophile or insert into other bonds, and specific experimental validation would be required.

Generation of Benzyl and Acyl Radicals

Aromatic isocyanides have emerged as effective single electron acceptors, particularly in visible light-promoted photoredox catalysis. researchgate.net This property allows them to facilitate the generation of radical species from suitable precursors. While direct studies on this compound are not extensively detailed in this specific context, the behavior of structurally similar aromatic isocyanides provides significant insight.

The core principle involves the isocyanide harvesting visible light and promoting the generation of alkyl and acyl radicals from precursors like Hantzsch esters, potassium alkyltrifluoroborates, and α-oxoacids. researchgate.net The electron-withdrawing nitro group in this compound would enhance its ability to act as an electron acceptor, a key feature for such photoredox processes. Mechanistic studies on a range of aromatic isocyanides have utilized UV-visible absorption, fluorescence experiments, and electrochemical measurements to understand the ground- and excited-state redox potentials, which are crucial for designing efficient isocyanide-based organic photoredox catalysts. researchgate.net

The general process for acyl radical generation involves the reaction of an aryl radical with carbon monoxide. rsc.org In the context of isocyanides, a carbon-centered radical can add to the isocyanide to yield an imidoyl radical, which can then participate in further reactions. acs.org For instance, a proposed catalytic cycle for a three-component radical coupling involves the generation of a carbon-centered radical which adds to an aryl isocyanide, forming an imidoyl radical intermediate that subsequently cyclizes. acs.org The electrophilicity of the aryl radical is a key factor in its ability to add to electron-rich systems. rsc.org

Transition Metal-Catalyzed Transformations

The functional groups on this compound make it a versatile substrate for transition metal-catalyzed reactions, including cross-coupling and multicomponent reactions.

The nitro group of nitroarenes can serve as a leaving group in various transition metal-catalyzed cross-coupling reactions, offering an alternative to the more common halide leaving groups. rhhz.netresearchgate.net This approach is advantageous as nitroarenes are often readily available. rhhz.netresearchgate.net These reactions enable the formation of C-C, C-N, C-O, and C-S bonds. rhhz.net

Palladium and rhodium catalysts have been effectively used for these transformations. rhhz.net A plausible mechanism for the palladium-catalyzed cross-coupling of nitroarenes involves the oxidative addition of the Ar-NO2 bond to a Pd(0) species, followed by reaction with a nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rhhz.net The electronic properties of the nitroarene are crucial, and the presence of the electron-withdrawing isocyano group alongside the donating methoxy group in this compound would modulate the reactivity of the C-NO2 bond.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of Nitroarenes This table presents generalized examples of cross-coupling reactions where a nitro group acts as a leaving group. Specific examples for this compound are not explicitly detailed in the provided search results.

| Catalyst System | Nucleophile | Bond Formed | General Reference |

|---|---|---|---|

| Rhodium-based | Arylboronic acids | C-C | rhhz.net |

| Palladium-based | Phenols | C-O | rhhz.net |

| Copper-based | Alkyl/benzyl halides, Arylboronic acids (with S source) | C-S | rhhz.net |

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov A significant advancement in this area is the use of nitroarenes as precursors to the amine component, which is generated in situ through reduction. This tandem approach streamlines the synthesis process.

This compound is explicitly mentioned as a "convertible isocyanide" in the context of Ugi reactions. vdoc.pubchemistry-chemists.com This implies that the nitro group can be reduced to an amine under appropriate conditions, which can then participate in a subsequent Ugi reaction. This strategy is particularly useful in the synthesis of complex molecules like peptide nucleic acid (PNA) monomers. vdoc.pubchemistry-chemists.com The Ugi reaction itself is versatile, accommodating a wide range of components and reaction conditions. google.comacs.org The reaction typically proceeds through the formation of an imine from the amine and carbonyl compound, followed by nucleophilic attack of the isocyanide and subsequent rearrangement. nih.gov

Intramolecular Cyclization and Annulation Strategies

The juxtaposition of the isocyano and methoxy groups on the aromatic ring of this compound provides opportunities for intramolecular reactions to construct heterocyclic systems.

While specific examples of intramolecular cyclization involving the isocyano and adjacent methoxy group of this compound are not prevalent in the search results, the general reactivity of isocyanides allows for such transformations. For instance, the synthesis of 3-substituted-1-alkoxyisochromenes has been achieved from 2-alkynylbenzaldehydes and alcohols, catalyzed by a silver(I) complex, proceeding via an intramolecular cyclization. acs.org This highlights the potential for the isocyano group to participate in ring-closing reactions with a suitably positioned functional group.

Isocyanides are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. d-nb.info They can react with various partners in cycloaddition reactions to form different ring systems. For example, a catalyst-dependent regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts has been reported to produce 1,3- and 1,5-disubstituted 1,2,4-triazoles. nih.gov The electronic nature of the isocyanide influences its reactivity in these cycloadditions. The electron-deficient nature of this compound, due to the nitro group, would affect its participation in such heteroannulation reactions.

Conclusion

1-Isocyano-2-methoxy-4-nitrobenzene stands as a testament to the power of rational molecular design in modern organic synthesis. The strategic placement of methoxy (B1213986) and nitro groups on an isocyanide-bearing aromatic ring creates a versatile building block with a unique electronic profile. Its utility in multicomponent reactions and heterocyclic synthesis highlights the ongoing importance of isocyanide chemistry in the efficient construction of complex and functionally diverse molecules. As chemists continue to seek novel and efficient synthetic routes, the application of such specialized reagents will undoubtedly continue to expand, enabling the creation of new chemical entities with potential applications across the scientific disciplines.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 1-isocyano-2-methoxy-4-nitrobenzene from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically be performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311G(d,p), to achieve a balance between accuracy and computational cost. These calculations yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. The electronic structure analysis reveals the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges, which are critical for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Isosurfaces)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important parameter that reflects the molecule's excitability and chemical hardness. For this compound, the electron-withdrawing nitro group and the isocyano group, along with the electron-donating methoxy (B1213986) group, are expected to significantly influence the energies and spatial distributions of these orbitals.

Prediction and Calculation of Redox Potentials

The redox potential is a measure of a molecule's tendency to acquire or lose electrons and is a critical parameter in fields such as electrochemistry and materials science.

Ground-State Redox Potential Determinations

The ground-state reduction and oxidation potentials of this compound can be computationally determined. This involves calculating the Gibbs free energy change for the one-electron reduction and oxidation processes. These calculations are often performed using a thermodynamic cycle that involves the gas-phase ionization potential or electron affinity and the solvation free energies of the neutral and ionic species. The calculated potentials provide a quantitative measure of the molecule's ease of reduction and oxidation.

Excited-State Redox Potential Calculations

Upon photoexcitation, a molecule's electronic distribution changes, altering its redox properties. The excited-state redox potentials can be estimated by combining the ground-state potentials with the molecule's electronic excitation energy (often the 0-0 excitation energy). These values are crucial for understanding the feasibility of photoinduced electron transfer reactions, which are central to photoredox catalysis and organic photovoltaics.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful tool to explore the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The calculation of the activation energies associated with the transition states allows for the determination of the most favorable reaction pathways. For instance, in reactions involving the isocyano group, such as cycloadditions or insertions, computational studies can elucidate the stereochemical and regiochemical outcomes by comparing the energies of different possible transition states.

Structure-Reactivity Relationship Studies through Theoretical Modeling

Theoretical and computational chemistry offer powerful tools to elucidate the intricate relationship between the molecular structure of a compound and its chemical reactivity. In the case of this compound, while specific experimental and theoretical studies are not extensively available in the public domain, a robust understanding of its reactivity can be inferred through the analysis of its constituent functional groups and by drawing parallels with computationally studied analogous compounds. Density Functional Theory (DFT) is a particularly valuable method for these investigations, providing insights into electronic structure, orbital energies, and various reactivity descriptors.

The reactivity of this compound is governed by the electronic interplay of the isocyano (-NC), methoxy (-OCH₃), and nitro (-NO₂) groups on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects, deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic attack, particularly at the positions ortho and para to it. Conversely, the methoxy group is an electron-donating group through resonance, which activates the ring towards electrophilic substitution. The isocyano group exhibits a more complex electronic nature, with a degree of both π-accepting and σ-donating character.

Theoretical modeling of substituted nitrobenzenes has shown that the presence of electron-donating or electron-withdrawing groups significantly influences the electronic properties and reactivity of the molecule. For instance, computational studies on nitrobenzene (B124822) derivatives have demonstrated that substituents can alter the bond lengths, bond angles, and the charge distribution across the molecule.

To illustrate the potential electronic landscape of this compound, a hypothetical set of data based on typical values for related aromatic nitro compounds calculated using DFT methods is presented below. These tables are intended to be illustrative of the types of data generated in computational studies and the expected trends.

Table 1: Hypothetical Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length (Å) | C-N (isocyano) | 1.18 |

| N≡C (isocyano) | 1.17 | |

| C-O (methoxy) | 1.36 | |

| O-CH₃ (methoxy) | 1.43 | |

| C-N (nitro) | 1.48 | |

| N-O (nitro) | 1.22 | |

| Bond Angle (°) | C-N-C (isocyano) | 178.0 |

| C-O-C (methoxy) | 118.0 | |

| O-N-O (nitro) | 125.0 |

Note: These values are hypothetical and intended for illustrative purposes based on general values for similar functional groups in related molecules.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity through computational methods. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

In this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The electron-donating methoxy group would, in turn, raise the energy of the HOMO. The isocyano group's influence would be a composite of its electronic effects.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.8 |

| Global Hardness (η) | 1.85 |

| Electrophilicity Index (ω) | 2.65 |

Note: These values are hypothetical and intended for illustrative purposes. I ≈ -E(HOMO), A ≈ -E(LUMO), η = (I-A)/2, ω = (I+A)²/(8η).

The distribution of the HOMO and LUMO across the molecule provides further insight into its reactivity. For this compound, the LUMO is expected to be predominantly localized on the nitrobenzene moiety, highlighting this part of the molecule as the primary site for nucleophilic attack. The HOMO would likely have significant contributions from the methoxy group and the benzene ring.

Molecular Electrostatic Potential (MEP) maps are another valuable tool from computational studies. These maps illustrate the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). For this molecule, the MEP would likely show a strong negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the benzene ring and the methoxy group.

Synthetic Applications in Complex Molecule and Heterocycle Synthesis

Scaffold Diversity Generation via Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov This strategy is highly efficient for creating diverse libraries of complex molecules. Isocyanide-based multicomponent reactions (IMCRs) are particularly notable for the wide variety of molecular scaffolds they can produce. nih.gov

The utility of 1-Isocyano-2-methoxy-4-nitrobenzene has been demonstrated in the context of the Ugi four-component reaction (Ugi-4CR). A patent discloses its use as the isocyanide component in a synthetic route toward intermediates for atorvastatin (B1662188). google.com In this process, this compound reacts with an aldehyde (4-fluorobenzaldehyde), an amine, and a carboxylic acid (isobutyric acid) in a one-pot reaction to generate a complex α-acylamino amide scaffold. google.com The nitro and methoxy (B1213986) groups on the isocyanide's phenyl ring are incorporated into the final product, influencing its properties and subsequent reactivity. google.com

Table 1: Example of Ugi-4CR using this compound

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Solvent | Product Type |

| 4-fluorobenzaldehyde (B137897) | tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Isobutyric acid | This compound | 2,2,2-Trifluoroethanol (B45653) (TFE) | α-Acylamino amide |

This table is based on the general reaction described in patent WO2016122325A1. google.com

This application highlights the role of this compound in generating significant molecular complexity and scaffold diversity in a single, efficient step, which is a hallmark of multicomponent reaction chemistry.

Preparation of Peptide and Pseudopeptide Mimetics

Peptide and pseudopeptide mimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and receptor-binding affinity. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful methods for the synthesis of these peptide-like structures. nih.gov

The synthesis of chimeras that combine the structural features of amino acids and nucleobases, such as peptide nucleic acid (PNA) monomer mimics, is a significant area of research for the development of synthetic genetic materials and therapeutic agents. Multicomponent reactions involving isocyanides are theoretically applicable to the construction of such complex structures. However, a review of the available scientific literature does not provide specific instances of this compound being utilized for the generation of amino acid-nucleobase chimeras or PNA monomer mimics.

Role as a Key Building Block in Biologically Active Compound Synthesis

The structural framework of this compound makes it a potential building block in the synthesis of various biologically active compounds. Its participation in MCRs allows for the introduction of its substituted phenyl ring into a larger molecular scaffold, which can be a key feature for biological activity.

A notable application of this compound is in the synthesis of intermediates for the blockbuster drug atorvastatin. A patent describes a method for preparing atorvastatin intermediates using an Ugi four-component reaction. In this process, this compound (referred to in the patent as 1-isocyano-4-methoxy-2-nitrobenzene) is reacted with an aldehyde, an amine, and a carboxylic acid to form a key precursor to the atorvastatin molecule.

The specific Ugi reaction detailed in the patent involves the following components:

Isocyanide: this compound

Aldehyde: 4-fluorobenzaldehyde

Amine: tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Carboxylic Acid: Isobutyric acid

This reaction is carried out in 2,2,2-trifluoroethanol (TFE) and stirred at room temperature for 72 hours to yield the desired Ugi adduct. This adduct is a crucial intermediate that can be further elaborated to produce atorvastatin.

Table 1: Components of the Ugi Reaction for Atorvastatin Intermediate Synthesis

| Component | Chemical Name | Role |

| Isocyanide | This compound | Introduces the nitrophenyl moiety |

| Aldehyde | 4-fluorobenzaldehyde | Provides the fluorophenyl group |

| Amine | tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Forms the chiral backbone |

| Carboxylic Acid | Isobutyric acid | Provides the acyl group |

The derivatization of lead compounds is a critical step in the drug discovery process, aiming to improve the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. Multicomponent reactions are ideally suited for this purpose, as they allow for the rapid generation of a library of analogs from a common core structure. While this compound has the potential to be used in this context, specific examples of its application for the derivatization of lead compounds in broader drug discovery programs are not extensively documented in the scientific literature.

Development of Novel Functional Organic Materials

Functional organic materials are at the forefront of research in areas such as organic electronics, with applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of aromatic nitro compounds and the versatile reactivity of the isocyanide group could theoretically be exploited in the design and synthesis of novel organic materials. However, a search of the current scientific literature does not reveal any specific applications of this compound in the development of novel functional organic materials.

Future Perspectives and Research Directions

Exploration of Novel Catalytic Systems for 1-Isocyano-2-methoxy-4-nitrobenzene Transformations

The reactivity of the isocyano group is often harnessed through catalysis. Future research will likely focus on developing novel catalytic systems to control and expand the transformations of this compound.

Organometallic Catalysis: Palladium catalysis has been instrumental in advancing isocyanide chemistry. rsc.orgacs.orgacs.org Future work could explore palladium-catalyzed cascade reactions of this compound. rsc.orgacs.orgacs.org For instance, palladium-catalyzed cyclization reactions could lead to the synthesis of novel heterocyclic scaffolds. rsc.orgrsc.org The electron-deficient nature of the aromatic ring, due to the nitro group, could influence the oxidative addition and reductive elimination steps in palladium-catalyzed cycles, offering pathways to unique products. Other transition metals like rhodium and copper, known to catalyze isocyanide insertions and cycloadditions, also represent fertile ground for investigation.

Organocatalysis: The development of metal-free catalytic systems is a growing area of interest. Chiral phosphoric acids and N,N'-dioxides have shown promise in activating isocyanides towards enantioselective transformations. acs.orgacs.orgnih.govnih.gov Research into organocatalyzed multicomponent reactions involving this compound could provide access to complex chiral molecules under mild conditions.

Advancements in Asymmetric Synthesis Utilizing Chiral Variants

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Future efforts in the chemistry of this compound will undoubtedly move towards asymmetric synthesis.

Chiral Catalysts: A significant research avenue will be the use of chiral Lewis acids and Brønsted acids to induce enantioselectivity in reactions involving the isocyano group. acs.orgacs.orgnih.govnih.gov For example, chiral N,N'-dioxide/Mg(II) complexes have been successfully used in enantioselective multicomponent reactions of other isocyanides. acs.orgacs.orgnih.gov Applying such catalytic systems to Passerini and Ugi-type reactions with this compound could yield a diverse range of chiral α-acyloxyamides and α-aminoamides. nih.gov

Chiral Auxiliaries: While less atom-economical, the use of chiral auxiliaries attached to one of the reactants can be a robust method for controlling stereochemistry. Future work might involve the development of chiral reactants that can be used in conjunction with this compound to direct the stereochemical outcome of multicomponent reactions.

Integration with Flow Chemistry and Advanced Automation Platforms

The often unpleasant odor and potential toxicity of isocyanides, coupled with the highly exothermic nature of some of their reactions, make them ideal candidates for integration into modern synthesis technologies.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better temperature control, and improved scalability compared to traditional batch processes. acs.orgrsc.orgnih.gov The synthesis of this compound itself, as well as its subsequent transformations, could be significantly improved by using flow reactors. acs.orgnih.gov This technology would allow for the safe handling of reactive intermediates and the precise control of reaction parameters, potentially leading to higher yields and selectivities. acs.orgrsc.org

Automated Synthesis Platforms: The modular nature of multicomponent reactions involving isocyanides makes them highly amenable to automated synthesis platforms. chemspeed.comsigmaaldrich.comnih.govwikipedia.orgchemh.com Future research could focus on developing automated workflows for the high-throughput synthesis of compound libraries based on this compound. chemspeed.comnih.govchemh.com These libraries could then be screened for biological activity, accelerating the drug discovery process.

Predictive Computational Design and High-Throughput Screening of Reactivity

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research.

Computational Modeling: Density Functional Theory (DFT) studies can provide deep mechanistic insights into the reactions of this compound. researchgate.netresearchgate.netacs.orgrsc.orgnih.gov By modeling reaction pathways and transition states, researchers can predict the feasibility of new transformations and understand the origins of selectivity. researchgate.netacs.orgrsc.org For example, DFT calculations could be used to explore the mechanism of novel catalytic cycles or to rationalize the stereochemical outcomes of asymmetric reactions.

In Silico Screening: The vast chemical space accessible through multicomponent reactions with this compound can be explored using in silico screening methods. nih.govnih.gov By creating virtual libraries of potential products and predicting their properties (e.g., drug-likeness, binding affinity to a biological target), computational tools can help prioritize synthetic efforts towards the most promising molecules. nih.govnih.gov

Investigation of Unexplored Reaction Pathways and Cascade Transformations

Beyond the well-established Passerini and Ugi reactions, the unique structure of this compound opens the door to a multitude of unexplored reaction pathways.

Novel Multicomponent Reactions: The electron-deficient nature of the aromatic ring could enable novel multicomponent reactions. For instance, the use of electron-deficient phenols in Ugi- and Passerini-type couplings can lead to Smiles rearrangements, providing access to O- and N-arylamides. nih.gov The presence of the nitro group in this compound makes it an interesting candidate for exploring such transformations.

Cascade Reactions: Isocyanides are excellent partners in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. Future research should focus on designing novel cascade sequences initiated by the reaction of this compound. Palladium-catalyzed cascade reactions, for example, have been shown to be powerful methods for the synthesis of complex fused heterocyclic systems. rsc.orgacs.orgacs.orgrsc.org

Post-Ugi and Post-Passerini Modifications: The products of Ugi and Passerini reactions are themselves versatile intermediates for further transformations. researchgate.netmdpi.commdpi.com Research into post-condensation modifications of adducts derived from this compound could lead to the synthesis of a wide array of complex and biologically relevant molecules, including polycyclic and spirocyclic scaffolds. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Isocyano-2-methoxy-4-nitrobenzene in laboratory settings?

- Methodological Answer:

- PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For vapor exposure, employ a NIOSH-approved respirator with organic vapor cartridges .

- Ventilation: Conduct experiments in a fume hood with local exhaust ventilation to minimize inhalation risks .

- Decomposition Risks: Avoid heating above 200°C, as thermal decomposition releases toxic NOx gases. Monitor with real-time gas sensors .

- Waste Disposal: Segregate waste in labeled, airtight containers. Collaborate with certified hazardous waste disposal services .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer:

- Chromatography: Use HPLC with a C18 column (methanol/water mobile phase) to assess purity. Compare retention times against a certified reference standard.

- Spectroscopy: Confirm the isocyano group via FTIR (sharp peak ~2150 cm⁻¹ for -N≡C). NMR (¹H and ¹³C) can verify methoxy (-OCH₃) and nitro (-NO₂) substituents .

- Mass Spectrometry: High-resolution MS (HRMS) should match the theoretical m/z of 178.16 (C₈H₆N₂O₃) with <2 ppm error .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer:

- Step 1: Start with 2-methoxy-4-nitroaniline. Protect the amine group via acetylation.

- Step 2: Convert the protected amine to an isocyanide using trichloroacetyl chloride and triethylamine, followed by deprotection under basic conditions .

- Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Typical yields range from 60–75% after column purification.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density. The isocyano group acts as a strong π-acceptor, while the nitro group withdraws electrons, creating polarized sites for nucleophilic/electrophilic attacks .

- Experimental Validation: React with Pd-catalyzed Suzuki-Miyaura partners (e.g., aryl boronic acids). Monitor regioselectivity via LC-MS and X-ray crystallography .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer:

- Data Reconciliation: Compare LD₅₀ values across studies (e.g., oral vs. subcutaneous routes). For example, reports murine LD₅₀ >500 mg/kg (oral), but discrepancies may arise from solvent choice (DMSO vs. saline).

- In Vitro Assays: Conduct parallel cytotoxicity screens (e.g., HepG2 cells) using standardized protocols (ISO 10993-5). Address batch-to-batch variability via QC/QA checks .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer:

- Crystallization Conditions: Use slow vapor diffusion with dichloromethane/hexane. The nitro group’s planarity enhances crystal packing, but the isocyano group may require inert atmospheres (N₂ glovebox) to prevent degradation .

- Refinement: Apply SHELXL for structure solution. Anisotropic displacement parameters for nitro and methoxy groups improve R-factor convergence (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.